
4-Butyltetrahydro-2h-pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyltetrahydro-2h-pyran-4-carboxylic acid is an organic compound characterized by a tetrahydropyran ring substituted with a butyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran in the presence of a catalyst. The process can be summarized as follows:
Hydrogenation of 2H-pyran: 2H-pyran is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Introduction of Butyl Group: The butyl group is introduced through a substitution reaction, where a butyl halide reacts with the hydrogenated pyran derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Grignard reagents, and nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyran derivatives.
科学的研究の応用
4-Butyltetrahydro-2h-pyran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
類似化合物との比較
Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the butyl group.
Butylpyran-4-carboxylic acid: Similar structure but lacks the tetrahydro ring.
Pyran-4-carboxylic acid: Lacks both the butyl group and the tetrahydro ring.
Uniqueness: 4-Butyltetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both the butyl group and the tetrahydropyran ring, which confer distinct chemical and physical properties
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
4-butyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-10(9(11)12)5-7-13-8-6-10/h2-8H2,1H3,(H,11,12) |
InChIキー |
LECPFCSZNKDPAN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


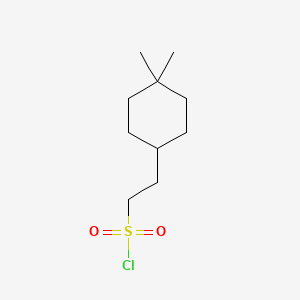

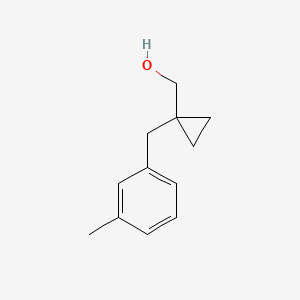

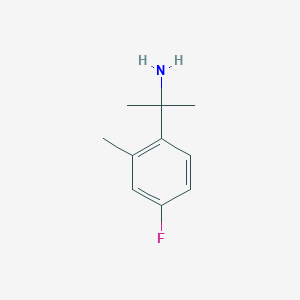


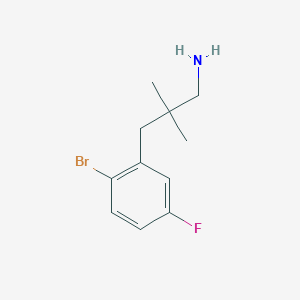
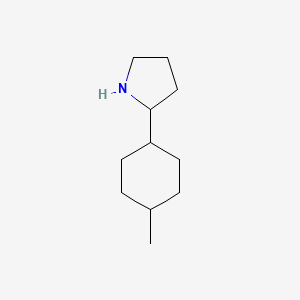


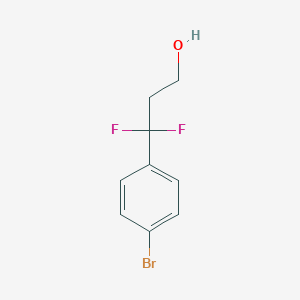

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
